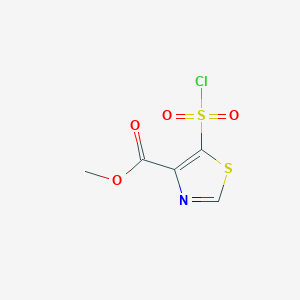
4-Amino-2-methylbutan-2-ol
Übersicht
Beschreibung
4-Amino-2-methylbutan-2-ol is a compound that falls within the category of amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group attached to an alkane backbone. While the provided papers do not directly discuss 4-Amino-2-methylbutan-2-ol, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the chemical behavior and potential applications of 4-Amino-2-methylbutan-2-ol.
Synthesis Analysis
The synthesis of amino acids and related compounds often involves enantioselective processes to obtain the desired chirality, as seen in the synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids . Similarly, the synthesis of 4-aminobutane-1,2,3-triol from d- or l-glucose demonstrates the use of carbohydrates as starting materials for the synthesis of chiral amino alcohols . These methods could potentially be adapted for the synthesis of 4-Amino-2-methylbutan-2-ol by altering the carbon chain length and the position of the functional groups.
Molecular Structure Analysis
The molecular structure of compounds like 4-Amino-2-methylbutan-2-ol can be elucidated using spectroscopic techniques. For instance, the rotational spectra of 4-aminobutanol were recorded to determine its conformation and hydrogen bonding . This study revealed that the conformation of 4-aminobutanol is stabilized by an intramolecular hydrogen bond, which is a structural feature that could also be present in 4-Amino-2-methylbutan-2-ol, affecting its physical and chemical properties.
Chemical Reactions Analysis
The chemical reactivity of amino alcohols is influenced by the presence of both amino and hydroxyl groups. For example, the preparation of tritiated E- and Z-4-aminobut-2-enoic acids involved the catalytic hydrogenation of an alkyne precursor . This demonstrates the potential for amino alcohols to participate in reactions such as hydrogenation and isomerization. The amino group in these compounds can also undergo derivatization, as shown in the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols are influenced by their molecular structure. The intramolecular hydrogen bond observed in 4-aminobutanol suggests that similar compounds, including 4-Amino-2-methylbutan-2-ol, may exhibit strong hydrogen bonding, which can affect their boiling points, solubility, and reactivity. The chiral nature of these compounds, as discussed in the synthesis of various enantiomers , also has implications for their optical activity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
4-Amino-2-methylbutan-2-ol has been used in biochemical research, particularly in the isolation and analysis of proteins. For example, Press, Porter, and Cebra (1960) utilized a solvent containing 2-methylbutan-2-ol for paper chromatography in their study of a proteolytic enzyme, cathepsin D, from bovine spleen (Press, Porter, & Cebra, 1960).
Biofuel Production
4-Amino-2-methylbutan-2-ol is relevant in the field of biofuel production. Bastian et al. (2011) discussed the role of 2-methylpropan-1-ol (isobutanol) in biofuel production, where it is considered a leading candidate for replacing or supplementing fossil fuels. Their research focused on the anaerobic production of isobutanol in Escherichia coli, showcasing the potential of 4-Amino-2-methylbutan-2-ol derivatives in biofuel applications (Bastian et al., 2011).
Synthesis of Dihydrozeatin
In plant growth regulation, Corse, Gaffield, and Lundin (1983) reported on the synthesis of dihydrozeatin, a process involving the reduction of a compound to 4-amino-2-methylbutan-1-ol. This research highlights the importance of 4-Amino-2-methylbutan-2-ol in synthesizing plant hormones that regulate growth (Corse, Gaffield, & Lundin, 1983).
Stereochemical Studies
Casy and Parulkar (1969) conducted studies on the stereochemical influences upon anti-histaminic activity, which involved the synthesis of various isomers of aminobutenes including 4-amino-2-methylbutan-2-ol derivatives. Their work provides insights into the structural influences on biological activity and the potential pharmaceutical applications of these compounds (Casy & Parulkar, 1969).
Aroma Compounds in Fermented Foods
Matheis, Granvogl, and Schieberle (2016) explored the Ehrlich pathway, a biochemical process in fermented foods. Their research included the analysis of 2-methylbutanol, a compound closely related to 4-Amino-2-methylbutan-2-ol, and its role in the formation of aroma compounds in fermented foods (Matheis, Granvogl, & Schieberle, 2016).
Safety And Hazards
4-Amino-2-methylbutan-2-ol is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding ingestion and inhalation, wearing protective clothing, and handling it in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-amino-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZHIWAFZLOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576303 | |
| Record name | 4-Amino-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylbutan-2-ol | |
CAS RN |
26734-08-7 | |
| Record name | 4-Amino-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)


![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)


